Product packaging for Calotoxin(Cat. No.:CAS No. 20304-49-8)

Calotoxin

Cat. No.: B1618960
CAS No.: 20304-49-8
M. Wt: 548.6 g/mol
InChI Key: LYSHVSOMKBORDM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Historical Context of Calotoxin Discovery and Isolation

The journey of this compound into scientific focus began with the exploration of Calotropis plants, specifically Calotropis procera. This shrub, native to Africa, was identified as the initial source for the isolation of a series of cyclic bridged glycosides. From the latex of Calotropis, several cardenolides were systematically separated, including calotropin (B1668234), calactin (B1668211), this compound, uscharidin, uscharin, and voruscharin. These compounds share a common genin, calotropagenin, highlighting a shared biosynthetic origin within the plant. nih.gov

Natural Occurrence and Botanical Sources of this compound

This compound is naturally found in the milky sap, or latex, of plants belonging to the Calotropis genus, which are commonly known as milkweeds. prota4u.orgglobinmed.compediatriconcall.comijnrd.orgrsc.orgicm.edu.pl The presence of this compound, alongside other cardiac glycosides, contributes to the inherent toxicity of these plants.

Calotropis procera is a well-established primary botanical source of this compound. nih.govijnrd.orgrsc.orgresearchgate.netphcogres.comresearchgate.net Studies have quantified the concentrations of this compound in various parts of Calotropis procera. For instance, unextracted whole plant material was found to contain approximately 190 µg/g of this compound, with stems having 184 µg/g, and leaves 92 µg/g. Pods showed no detectable this compound. nih.gov Hexane extraction methods demonstrated higher concentrations, with whole plant yielding 225 µg/g, stems 188 µg/g, leaves 195 µg/g, and pods 176 µg/g. nih.gov The leaves of C. procera are known to contain calotropin, this compound, and uscharin, while its latex contains calotropin, this compound, and calactin. rsc.orgijmedicine.com

Table 1: this compound Concentrations in Calotropis procera Plant Components (µg/g)

Plant ComponentUnextracted Concentration (µg/g) nih.govHexane Extraction Concentration (µg/g) nih.gov
Whole Plant190225
Stems184188
Leaves92195
Pods0176

Another significant source of this compound is Calotropis gigantea. prota4u.orgglobinmed.comicm.edu.plresearchgate.netphcogres.comrjppd.org The latex of C. gigantea contains calotropin, this compound, and uscharin. prota4u.orgglobinmed.com These cardiac glycosides are also present in the leaves of Calotropis gigantea. rjppd.org

This compound rarely occurs in isolation within Calotropis plants. It is commonly found co-occurring with other related cardenolides, including calactin, calotropin, and uscharin. prota4u.orgpediatriconcall.comijnrd.orgrsc.orgicm.edu.plphcogres.comresearchgate.netrjppd.orgwikipedia.orgnih.govphcogres.com These compounds are all derivatives of calotropagenin, their common genin, and exhibit comparable biological activities. wikipedia.orgphcogres.comescholarship.org Their presence together has been consistently reported in the latex and leaves of both Calotropis procera and Calotropis gigantea. nih.govprota4u.orgglobinmed.comrsc.orgicm.edu.plresearchgate.netijmedicine.com

Academic Significance of this compound within Cardiac Glycoside Research

This compound is classified as a cardenolide-type cardiac glycoside. globinmed.comresearchgate.netphcogres.comwikipedia.orgnih.govphcogres.comescholarship.orgtandfonline.comresearchgate.netresearchgate.nethumanjournals.com Cardiac glycosides are a distinct group of natural sterols and secondary metabolites known for their profound impact on cardiac muscle function. researchgate.netresearchgate.net Their primary mechanism of action involves the reversible inhibition of the sodium-potassium ATPase pump (Na+/K+-ATPase) located in cell membranes. globinmed.comresearchgate.netwikipedia.orgphcogres.comresearchgate.netclevelandclinic.org This inhibition leads to an increase in intracellular sodium, which subsequently affects the sodium-calcium exchanger (NCX), resulting in an elevation of intracellular calcium concentrations. globinmed.comwikipedia.org This alteration in ion balance can influence myocardial contractility. The structural relationship between this compound, calactin, and calotropin, all being derivatives of calotropagenin, makes them valuable subjects for studying structure-activity relationships within this class of compounds. phcogres.comescholarship.org

Overview of Preclinical Research Trajectories for this compound

Preclinical research on this compound and related cardiac glycosides has expanded beyond their traditional applications in cardiac conditions. A significant trajectory of this research involves exploring their potential in oncology. researchgate.netclevelandclinic.orgnih.gov Cardiac glycosides, including this compound, have garnered considerable interest for their potential anti-cancer properties. prota4u.orgresearchgate.netclevelandclinic.orgnih.gov

Specific studies have investigated the antiproliferative activity of this compound, often in conjunction with calotropin, against various cancer cell lines. For instance, this compound has been tested against human triple-negative breast cancer cell line (MDA-MB-231) and human lung adenocarcinoma cell line (A549). researchgate.net The inherent toxicity of Calotropis latex, from which this compound is derived, has further motivated these investigations into its cytotoxic effects on malignant cells. researchgate.net Furthermore, a co-occurring cardenolide, uscharin, has even been patented for its potential to combat uncontrolled cell proliferation, indicating the broader therapeutic interest in these compounds. prota4u.org The ongoing research aims to elucidate the precise molecular mechanisms underlying these effects, with the ultimate goal of improving potency and reducing potential toxicity for future therapeutic applications. nih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C29H40O10 B1618960 Calotoxin CAS No. 20304-49-8

Properties

CAS No.

20304-49-8

Molecular Formula

C29H40O10

Molecular Weight

548.6 g/mol

IUPAC Name

8,9,10,22-tetrahydroxy-7,18-dimethyl-19-(5-oxo-2H-furan-3-yl)-4,6,11-trioxahexacyclo[12.11.0.03,12.05,10.015,23.018,22]pentacosane-14-carbaldehyde

InChI

InChI=1S/C29H40O10/c1-14-23(32)24(33)29(35)25(37-14)38-20-10-16-3-4-19-18(27(16,13-30)11-21(20)39-29)5-7-26(2)17(6-8-28(19,26)34)15-9-22(31)36-12-15/h9,13-14,16-21,23-25,32-35H,3-8,10-12H2,1-2H3

InChI Key

LYSHVSOMKBORDM-UHFFFAOYSA-N

SMILES

CC1C(C(C2(C(O1)OC3CC4CCC5C(C4(CC3O2)C=O)CCC6(C5(CCC6C7=CC(=O)OC7)O)C)O)O)O

Canonical SMILES

CC1C(C(C2(C(O1)OC3CC4CCC5C(C4(CC3O2)C=O)CCC6(C5(CCC6C7=CC(=O)OC7)O)C)O)O)O

Origin of Product

United States

Molecular and Cellular Mechanisms of Action of Calotoxin

Enzymatic Inhibition and Modulatory Effects

Calotoxin exerts its biological effects through the inhibition of crucial enzymes, leading to significant modulations in cellular processes. wikipedia.orgnih.gov

Sodium-Potassium Adenosine (B11128) Triphosphatase (Na+/K+-ATPase) Inhibition

This compound, like other cardenolide-type cardiac glycosides, is a known inhibitor of the sodium-potassium adenosine triphosphatase (Na+/K+-ATPase), often referred to as the sodium-potassium pump. wikipedia.orgphcogres.comontosight.aismolecule.comnih.govpeerj.com This enzyme is a vital transmembrane protein responsible for the active transport of sodium ions out of the cell and potassium ions into the cell, playing a fundamental role in maintaining cellular ion gradients and membrane potential wikipedia.orgpeerj.comptgcn.com. The inhibition of Na+/K+-ATPase is considered the primary pharmacological target for cardiac glycosides, mediating their therapeutic and toxic effects wikipedia.orgsmolecule.comnih.gov.

Inhibition of Na+/K+-ATPase by this compound leads to a cascade of events that significantly impact cellular ion homeostasis. The primary consequence is an increase in intracellular sodium concentration wikipedia.org. This elevated intracellular sodium then influences the sodium-calcium exchanger (NCX), causing it to operate in a reverse mode, which results in an increase in intracellular calcium concentration wikipedia.orgfrontiersin.org. The maintenance of precise intracellular concentrations of sodium and calcium is critical for numerous cellular functions, including muscle contraction, neurotransmitter release, and the regulation of intracellular signaling pathways wikipedia.orgphcogres.comptgcn.comresearchgate.net. Disruption of this delicate balance by this compound can lead to altered cellular excitability and function, particularly in cardiac tissues where Na+/K+-ATPase and NCX proteins are highly active wikipedia.org.

Studies evaluating the inhibitory potency of cardenolides, including calotropin (B1668234) (which exhibits similar activity to this compound), against Na+/K+-ATPase have provided quantitative insights. Calotropin has been reported to inhibit porcine cerebral cortex Na+/K+-ATPase activity with an IC₅₀ value of 0.27 ± 0.06 μM peerj.comnih.govresearchgate.net. For comparison, ouabain (B1677812), a well-established cardiac glycoside, showed an IC₅₀ value of 0.12 ± 0.02 μM in some studies, suggesting a higher potency than calotropin peerj.comnih.gov. However, other research indicates that calactin (B1668211), a related cardenolide, can inhibit Na+/K+-ATPase more potently than ouabain researchgate.net. The inhibitory effects of cardenolides such as this compound or frugoside (B1209331) have been noted to present similar IC₅₀ values to those observed for calotropin nih.gov. Digoxin, another reference inhibitor, demonstrated an IC₅₀ value of 0.23 μM on Na+/K+-ATPase activity nih.gov. Furthermore, calotropin and corotoxigenin (B14748029) 3-O-glucopyranoside (C3OG) exhibit uncompetitive inhibition of Na+/K+-ATPase activity, with Kᵢ values of 0.2 μM and 0.5 μM, respectively, while ouabain had a Kᵢ value of 0.16 μM peerj.comnih.govresearchgate.net. These differences in potency and inhibition type highlight the varied interactions of cardenolides with the enzyme, likely due to their structural diversity nih.gov.

Table 1: Comparative Inhibitory Potency of Cardenolides on Na+/K+-ATPase Activity

CompoundIC₅₀ (μM) on Porcine Cerebral Cortex Na+/K+-ATPaseKᵢ (μM) on Na+/K+-ATPase Activity
Calotropin (similar to this compound)0.27 ± 0.06 peerj.comnih.govresearchgate.net0.2 peerj.comresearchgate.net
Ouabain0.12 ± 0.02 peerj.comnih.gov0.16 nih.gov
Digoxin0.23 nih.govNot specified
Corotoxigenin 3-O-glucopyranoside0.87 ± 0.2 peerj.comnih.govresearchgate.net0.5 peerj.comresearchgate.net

Alpha Glucosidase Inhibition

Beyond its effects on ion pumps, this compound has been identified as a promising inhibitor of alpha glucosidase. nih.govresearchgate.netug.edu.ghresearch-nexus.net This identification emerged from molecular docking and dynamics simulation studies that screened constituents of Calotropis procera against the alpha glucosidase enzyme nih.govresearchgate.netug.edu.gh. This compound demonstrated a plausible binding energy of -34.3 kJ/mol against alpha glucosidase, suggesting a significant interaction nih.govresearchgate.netug.edu.gh.

Molecular modeling and simulation studies have pinpointed specific amino acid residues within the alpha glucosidase enzyme that are critical for this compound's binding and inhibitory activity. The residues Trp481, Asp518, Leu677, Leu678, and Leu680 have been identified as key interaction sites nih.govresearchgate.netug.edu.ghresearch-nexus.netdntb.gov.ua. Notably, Asp518 and Asp616 are recognized as catalytic residues essential for the hydrolysis of glycosidic linkages in sugars nih.govresearchgate.net. The observed binding energies and identified interactions suggest that this compound forms stable complexes with the enzyme, contributing to its inhibitory potential nih.govresearchgate.netug.edu.ghresearchgate.net.

Table 2: Binding Energies of this compound and Other Compounds Against Alpha Glucosidase

CompoundBinding Energy (kJ/mol) against Alpha Glucosidase nih.govresearchgate.netug.edu.gh
Taraxasterol-40.2
Syriogenin-35.1
Isorhamnetin-3-O-robinobioside-34.3
This compound-34.3

Interleukin-2 Inducible T Cell Kinase (ITK) Inhibition

Interleukin-2 Inducible T Cell Kinase (ITK) has been identified as a significant molecular target for this compound flybase.org. ITK is a non-receptor tyrosine kinase predominantly expressed in T cells, playing a crucial role in T-cell receptor (TCR) signaling, cytokine production, and T helper cell differentiation fishersci.no.

This compound, along with its related cardiac glycosides calactin and calotropin, demonstrates specific interactions with the hinge region residues of ITK wikipedia.orgflybase.org. These interactions involve critical amino acids such as Methionine 438 (Met438) and Aspartate 500 (Asp500), which are integral components of the highly conserved ATP binding site within the kinase domain wikipedia.orgflybase.org. This engagement at the ATP binding site suggests an ATP-competitive mode of inhibition.

Studies have quantified the binding affinity of this compound to ITK. This compound exhibits a dissociation constant (Kᵢ) of -10.2 kcal/mol for ITK flybase.org. Furthermore, the binding energy (∆Ebind) for this compound with ITK has been determined to be -21.21 kJ/mol wikipedia.orgflybase.org. This binding energy is notably higher (more negative, indicating stronger binding) compared to established positive controls such as sunitinib (B231) (-15.03 kJ/mol) and the standard kinase inhibitor staurosporine (B1682477) (-21.09 kJ/mol) wikipedia.orgflybase.org. These findings underscore this compound's potent inhibitory capacity against ITK.

Table 1: Binding Affinity of this compound and Controls to ITK

CompoundTargetKᵢ (kcal/mol) flybase.org∆Ebind (kJ/mol) wikipedia.orgflybase.org
This compoundITK-10.2-21.21
SunitinibITKN/A-15.03
StaurosporineITKN/A-21.09
CalactinITK-10.3-29.18
CalotropinITK-8.7-28.57

Interstitial Collagenase (MMP1) Inhibition

Beyond its effects on ITK, Interstitial Collagenase (MMP1) has also been identified as a potential target for this compound wikipedia.orgflybase.org. MMP1 is a matrix metalloproteinase involved in the breakdown of extracellular matrix components, particularly collagen guidetopharmacology.orgebi.ac.uk.

This compound demonstrates inhibitory activity against MMP1, with a reported Kᵢ value of -8.2 kcal/mol wikipedia.orgflybase.org. The calculated binding energy (∆Ebind) for this compound with MMP1 is -11.89 kJ/mol flybase.org. While significant, this binding energy is lower (less negative) when compared to the positive control batimastat (B1663600) (-21.07 kJ/mol), a known broad-spectrum MMP inhibitor nih.govflybase.orgwikipedia.org.

Table 2: Binding Affinity of this compound and Control to MMP1

CompoundTargetKᵢ (kcal/mol) flybase.org∆Ebind (kJ/mol) flybase.org
This compoundMMP1-8.2-11.89
BatimastatMMP1N/A-21.07

Dipeptidyl Peptidase-IV (DPP-IV) Enzyme Modulation

While some plant extracts containing this compound, among other constituents, have shown inhibitory activity against Dipeptidyl Peptidase-IV (DPP-IV) enzyme, direct and specific data on the binding affinity or modulation of isolated this compound on DPP-IV is not explicitly detailed in the current literature citeab.comguidetopharmacology.orgwikipedia.org.

Signaling Pathway Perturbation by this compound

This compound's interactions with specific enzymes lead to broader perturbations within cellular signaling networks. As a cardiac glycoside, this compound, similar to calotropin, is known to inhibit the sodium-potassium pump (Na+/K+-ATPase) nih.govmims.comcdutcm.edu.cn. This inhibition results in an increase in intracellular sodium ion concentration, which subsequently leads to an elevation in intracellular calcium levels via the sodium-calcium exchanger (NCX) nih.govmims.com. This mechanism is a hallmark of cardiac glycoside activity and plays a role in their biological effects.

Furthermore, this compound's confirmed inhibition of ITK suggests its capacity to perturb T-cell receptor (TCR) signaling pathways flybase.org. ITK is a critical mediator in these pathways, and its inhibition can lead to impaired downstream signaling, affecting processes such as the activation of nuclear factor of activated T-cells (NFAT), nuclear factor κB (NFκB), and mitogen-activated protein kinase (MAPK) pathways fishersci.no. Selective ITK inhibition has been observed to influence T helper cell differentiation, specifically promoting a Th1-skewing effect. This can enhance anti-tumor immunity by increasing the infiltration of normal CD8+ cells into tumors, improving their effector function, and reducing T cell exhaustion. Such perturbations indicate that this compound, as an ITK inhibitor, holds potential for therapeutic applications as an immunosuppressant and in anticancer strategies flybase.org.

Wnt Signaling Pathway Modulation via Casein Kinase 1α Upregulation

The Wnt signaling pathway is a highly conserved pathway that plays crucial roles in embryonic development and adult tissue homeostasis, and its dysregulation is frequently associated with various diseases, including cancer. Research indicates that Calotropin can inhibit the Wnt signaling pathway. This inhibition is achieved, in part, by increasing the activity of casein kinase 1α (CK1α) in colon cancer cells. sums.ac.iruni.lu CK1α is a multifunctional protein kinase involved in regulating numerous cellular processes, including cell proliferation and apoptosis. frontiersin.org

TGF-β/ERK Signaling Pathway Modulation (related to calotropin activity)

The Transforming Growth Factor-beta (TGF-β) and Extracellular Signal-Regulated Kinase (ERK) signaling pathways are integral to cell proliferation, differentiation, apoptosis, and immune responses. Studies have shown that Calotropin modulates the TGF-β/ERK signaling pathway, particularly in the context of non-small cell lung cancer (NSCLC). Calotropin administration has been observed to downregulate the expression levels of TGF-β and ERK. This modulation is linked to the cytotoxic T-lymphocyte associated antigen 4 (CTLA-4)-mediated pathway, suggesting a complex interplay in regulating cellular responses. sums.ac.irchemometec.comnih.gov

Hippo Pathway Regulation through YAP/LATS1 Axis (related to calotropin activity)

The Hippo signaling pathway is a critical regulator of organ size, cell proliferation, and apoptosis, with its dysregulation often contributing to tumorigenesis. A key component of this pathway involves the large tumor suppressor 1 (LATS1) kinase, which, when activated, phosphorylates and inhibits the transcriptional coactivator Yes-associated protein (YAP), leading to its cytoplasmic retention or degradation. plos.orgabcam.cnsums.ac.ir Research indicates that Calotropin can influence the Hippo pathway by activating YAP through the downregulation of LATS1. nih.gov This suggests that Calotropin's activity can lead to the dysregulation of the Hippo pathway's normal tumor-suppressive function, promoting YAP activity.

Cellular Process Modulation by this compound

Beyond specific signaling pathways, this compound and its related compounds directly influence fundamental cellular processes, most notably the induction of apoptosis in various cell types.

Apoptosis Induction Pathways

Apoptosis, or programmed cell death, is a tightly regulated process essential for tissue development and homeostasis, and its impairment can contribute to diseases like cancer. This compound and Calotropin are potent inducers of apoptosis in cancer cells. nih.govnih.govwikipedia.orgresearchgate.netresearchgate.netwikipedia.org

A primary mechanism by which Calotropin induces apoptosis is through the activation of caspases, a family of cysteine proteases that play central roles in the execution phase of apoptosis. Studies have demonstrated that Calotropin promotes the activation of initiator caspases like caspase-8 and effector caspases such as caspase-3. nih.govresearchgate.net Concurrently, Calotropin downregulates the expression of various anti-apoptotic proteins, including X-linked inhibitor of apoptosis protein (XIAP), survivin, B-cell lymphoma 2 (Bcl-2), Bcl-w, and p53, thereby shifting the cellular balance towards programmed cell death. nih.govresearchgate.net

The induction of apoptosis by this compound and related cardiac glycosides is further characterized by distinct morphological and biochemical changes. A hallmark of early apoptosis is the externalization of phosphatidylserine (B164497) (PS) from the inner to the outer leaflet of the plasma membrane. This event serves as an "eat-me" signal for phagocytes, facilitating the clearance of apoptotic cells. Extracts containing this compound, Calotropin, and other cardiac glycosides from Calotropis gigantea have been shown to cause the accumulation of phosphatidylserine on the cell membrane during apoptosis induction in human breast carcinoma cells. nih.govresearchgate.netsums.ac.irplos.org In the later stages of apoptosis, these compounds also lead to DNA fragmentation, a process where nuclear DNA is cleaved into discrete fragments. This fragmentation, often visualized as a "DNA ladder," is a definitive biochemical marker of apoptosis. nih.govresearchgate.netsums.ac.irnih.govplos.orgabcam.cnnih.gov

Cell Cycle Regulation and Arrest Mechanisms (e.g., G2/M phase)

A significant mechanism through which this compound influences cellular function is its ability to induce cell cycle arrest, specifically at the G2/M phase. wikipedia.org The cell cycle is a tightly regulated process essential for cell proliferation, and checkpoints, such as the G2/M checkpoint, are critical to ensure DNA integrity before mitosis. idrblab.netmetabolomicsworkbench.org Extracts from Calotropis procera, a plant known to contain this compound and other cardiac glycosides, have been demonstrated to halt cell cycle progression in various cancer cell lines. lipidmaps.orgnih.gov For instance, treatment with Calotropis procera extracts has been observed to lead to G2/M phase arrest in human skin melanoma (SK-MEL-2) cells. nih.gov This arrest prevents cells with potentially damaged DNA from entering mitosis, a common strategy in anticancer therapies. idrblab.netmetabolomicsworkbench.org

Modulation of Protein Expression (e.g., anti-apoptotic proteins, survivin)

This compound and related cardenolides modulate the expression of various proteins, particularly those involved in apoptosis and cell survival pathways. Research indicates that cardiac glycosides can influence signaling pathways involving proteins such as PARP, caspases, PI3K, AKT, p53, ERK, and JNK. lipidmaps.org A key aspect of this modulation is the impact on anti-apoptotic proteins like survivin. Calotropin, a cardenolide structurally similar to this compound and often co-occurring in Calotropis species, has been shown to inhibit the production of anti-apoptotic proteins, including survivin, nuclear factor kappa B (NF-κB), protein kinase B (AKT), p50, and X-linked Inhibitor of Apoptosis Protein (XIAP), in a dose-dependent manner. nih.govresearchgate.net Survivin is a multifunctional anti-apoptotic protein frequently overexpressed in cancer cells, where it contributes to chemotherapy resistance and reduced patient survival. uniroma2.itnih.govwikipedia.org Its downregulation is often correlated with the induction of apoptosis. uniroma2.it

Beyond anti-apoptotic proteins, this compound has been identified as a potential target for Interleukin-2 inducible T cell kinase (ITK) and Interstitial collagenase (MMP1). wikipedia.orgresearchgate.netresearchgate.net The binding affinities of this compound to these targets suggest its potential as a lead molecule for developing novel ITK inhibitors, which could have applications as immunosuppressants and anticancer agents. wikipedia.orgresearchgate.net

Table 1: Binding Affinities of this compound and Related Cardenolides to Target Proteins wikipedia.orgresearchgate.net

CompoundTarget ProteinBinding Affinity (Ki, kcal/mol)Binding Energy (ΔEbind, kJ/mol)Control Compound (Binding Energy, kJ/mol)
This compoundITK-10.2-21.21Sunitinib (-15.03), Staurosporine (-21.09)
CalactinITK-10.3-29.18Sunitinib (-15.03), Staurosporine (-21.09)
CalotropinITK-8.7-28.57Sunitinib (-15.03), Staurosporine (-21.09)
This compoundMMP1-8.2-11.89Batimastat (-21.07)

Influence on Cellular Viability and Proliferation Kinetics

This compound, along with calactin and calotropin, possesses well-established anticancer properties, primarily through its cytotoxic and anti-proliferative effects on various cancer cell lines. wikipedia.orgresearchgate.netlipidmaps.orgresearchgate.net The inhibition of cellular viability and proliferation by these compounds is strongly linked to their activity as cardenolides, which are known to inhibit the sodium-potassium pump (Na+/K+-ATPase). nih.govnih.gov This enzyme is vital for maintaining ion gradients across cell membranes and regulating cell volume. nih.gov Inhibition of Na+/K+-ATPase by cardenolides leads to an increase in intracellular sodium and, subsequently, calcium concentrations, which can trigger a cascade of cellular events culminating in cell death. nih.gov Calotropis procera extracts, containing this compound, have been shown to decrease the viability and proliferation of cancer cells in a dose-dependent manner. guidetopharmacology.org

Disruption of Cellular Energy Metabolism

The disruption of cellular energy metabolism is a key mechanism of action for this compound. As a cardiac glycoside, this compound inhibits the Na+/K+-ATPase, an enzyme fundamental to cellular energy balance. nih.govnih.gov This inhibition directly impacts the active transport of sodium and potassium ions, which is an energy-consuming process. nih.gov The resulting imbalance in ion concentrations can lead to impaired cellular energy supply, particularly through mitochondrial dysfunction. a-jhr.com Research indicates that cardiac glycosides, including this compound, demonstrate enhanced anticancer activity under conditions of nutrient deprivation by leveraging oxidative stress and disrupting energy metabolism. wikipedia.org This suggests that this compound's interference with energy metabolism contributes significantly to its cytotoxic effects, particularly in metabolically stressed cancer cells.

Advanced Research Methodologies in Calotoxin Studies

In Vitro Cellular Assays for Biological Activity Evaluation

A variety of in vitro cellular assays are employed to meticulously evaluate the biological activity of Calotoxin. These assays provide quantitative and qualitative data on its effects on cell viability, proliferation, apoptosis, and other cellular processes.

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) and MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) assays are colorimetric methods fundamental to assessing the impact of this compound on cell viability and proliferation. These assays are predicated on the principle that viable, metabolically active cells possess mitochondrial dehydrogenase enzymes capable of reducing the tetrazolium salts into a colored formazan (B1609692) product. The intensity of the color, which can be quantified spectrophotometrically, is directly proportional to the number of viable cells.

In studies involving extracts from Calotropis species, which are known to contain this compound, the MTT assay has been instrumental in determining the cytotoxic potential against various cancer cell lines. For instance, the cytotoxic effects of extracts from Calotropis gigantea stem bark on HCT116 and HT-29 colon cancer cells were evaluated using the MTT assay. Similarly, the viability of Calu-1 cells after treatment with related compounds was analyzed using this method.

Table 1: Example Data from MTT Assay on Cancer Cell Lines Treated with Compounds from Calotropis Species

Cell LineCompound/ExtractConcentrationEffect on Cell Viability
Calu-1Smenamide A>50 nMSignificant cytotoxic effect
Calu-1Smenamide B>50 nMSignificant cytotoxic effect
HCT116C. gigantea Dichloromethane ExtractVariousDose-dependent reduction in viability
HT-29C. gigantea Dichloromethane ExtractVariousDose-dependent reduction in viability

Note: This table is illustrative and compiles data from studies on related compounds and extracts containing cardiac glycosides like this compound.

Understanding whether this compound induces programmed cell death, or apoptosis, is crucial. A variety of sophisticated techniques are available for this purpose.

Annexin V-FITC/PI Staining: This is a widely used flow cytometry-based assay to detect apoptosis. In healthy cells, phosphatidylserine (B164497) (PS) is located on the inner leaflet of the plasma membrane. During early apoptosis, PS translocates to the outer leaflet. Annexin V, a protein with a high affinity for PS, is conjugated to a fluorescent tag (like FITC) and is used to label these early apoptotic cells. Propidium Iodide (PI) is a fluorescent dye that cannot cross the intact membrane of live or early apoptotic cells but can enter late apoptotic and necrotic cells, where it intercalates with DNA. This dual staining allows for the differentiation between viable, early apoptotic, late apoptotic, and necrotic cells. Studies on extracts of Calotropis gigantea have utilized Annexin V staining to confirm the induction of apoptosis in colon cancer cells.

Apo-BRdU Tunnel Assay: The Terminal deoxynucleotidyl transferase dUTP Nick End Labeling (TUNEL) assay, such as the Apo-BRdU kit, is a method for detecting DNA fragmentation, a hallmark of late-stage apoptosis. The enzyme terminal deoxynucleotidyl transferase (TdT) is used to label the 3'-hydroxyl ends of DNA breaks with bromolated deoxyuridine triphosphates (BrdUTP). These incorporated BrdU molecules are then detected using a fluorescein-labeled anti-BrdU antibody. This allows for the quantification of apoptotic cells by flow cytometry or fluorescence microscopy. Research on methanolic extracts of Calotropis gigantea has employed the Apo-BRdU™ tunnel assay to confirm DNA fragmentation in human breast carcinoma cells.

ApoTox-Glo™ Triplex Assay: This assay provides a multiplexed approach to assess viability, cytotoxicity, and apoptosis in the same sample well. It uses a sequential addition of two reagents. The first reagent measures viability and cytotoxicity by detecting two different protease activities: a live-cell protease activity using a fluorescent substrate (GF-AFC) and a dead-cell protease activity using a different fluorescent substrate (bis-AAF-R110). The second reagent measures caspase-3/7 activity, a key indicator of apoptosis, through a luminescent signal generated from the cleavage of a specific substrate. While direct application on this compound is not widely documented, this assay is a powerful tool for such investigations.

HCI-Apoptosis Assay: High-Content Imaging (HCI) for apoptosis combines automated microscopy with sophisticated image analysis to simultaneously measure multiple parameters of apoptosis in individual cells. This can include changes in nuclear morphology (condensation and fragmentation), mitochondrial membrane potential, and the activation of caspases. This high-throughput method allows for a detailed and quantitative analysis of apoptotic pathways.

Table 2: Apoptosis Detection in Cancer Cells Treated with Calotropis gigantea Methanolic Extract (CGME)

Cell LineTreatmentAssayFinding
MCF-7 (Human Breast Carcinoma)40 µg/ml CGMEAnnexin-V FITCApproximately 56.9% of the cell population underwent apoptosis
MCF-7 (Human Breast Carcinoma)CGMEApo-BrdU™ Tunnel AssayConfirmed DNA fragmentation indicative of apoptosis

A primary mechanism of action for cardiac glycosides like this compound is the inhibition of the Na+/K+-ATPase enzyme. Enzyme inhibition kinetic studies are therefore critical to understanding its potency and mechanism. These studies typically involve measuring the rate of the enzymatic reaction in the presence of varying concentrations of the inhibitor (this compound) and the substrate (ATP).

Key parameters determined from these studies include:

IC50: The concentration of an inhibitor required to reduce the enzyme activity by 50%.

Km (Michaelis constant): The substrate concentration at which the reaction rate is half of Vmax.

Vmax (maximum velocity): The maximum rate of the reaction when the enzyme is saturated with the substrate.

Ki (inhibition constant): A measure of the inhibitor's binding affinity to the enzyme.

Studies on calotropin (B1668234), a compound structurally similar to this compound, have shown uncompetitive inhibition of Na+/K+-ATPase activity. This means the inhibitor binds only to the enzyme-substrate complex.

Table 3: Kinetic Parameters for the Inhibition of Na+/K+-ATPase by Cardenolides

CompoundIC50 (µM)Ki (µM)Type of Inhibition
Calotropin0.270.20Uncompetitive
Corotoxigenin (B14748029) 3-O-glucopyranoside0.870.52Uncompetitive

Receptor binding kinetics assays are essential for determining the rate at which a ligand (this compound) associates with its receptor and the rate at which the resulting complex dissociates. These "on-rate" (kon) and "off-rate" (koff) constants provide a more dynamic understanding of the interaction than simple affinity measurements (Kd). Techniques like surface plasmon resonance (SPR) and biolayer interferometry (BLI) can be used to measure these kinetic parameters in real-time. While specific receptor binding kinetic data for this compound is not extensively published, computational approaches have been used to predict its binding to potential targets. For example, a study identified Interleukin-2 inducible T cell kinase (ITK) as a potential target for this compound with a predicted binding energy (ΔEbind) of -21.21 kJ/mol.

The ability of cancer cells to migrate and invade surrounding tissues is a hallmark of metastasis. Assays that assess the effect of this compound on these processes are therefore of significant interest in cancer research.

Wound Healing Assay: Also known as a scratch assay, this method involves creating a "wound" or a gap in a confluent monolayer of cells. The ability of the cells to migrate and close this gap over time is monitored, often through microscopy. The rate of wound closure in the presence of this compound can be compared to a control to determine its effect on cell migration. Extracts from Calotropis gigantea have been shown to suppress the migration of HCT116 colon cancer cells in a wound healing assay.

Transwell Invasion Assay: This assay, also known as the Boyden chamber assay, is used to assess the invasive potential of cells. Cells are seeded in the upper chamber of a transwell insert, which has a porous membrane coated with a layer of extracellular matrix (ECM) material (e.g., Matrigel). The lower chamber contains a chemoattractant. The ability of cells to degrade the ECM and migrate through the pores to the lower chamber is quantified. This assay can be adapted to a migration assay by omitting the ECM coating.

Computational and In Silico Approaches in this compound Research

Computational and in silico methods are increasingly being used to complement and guide experimental research on this compound. These approaches can predict the compound's properties, identify potential molecular targets, and elucidate its binding mechanisms at an atomic level.

Molecular Docking: This technique predicts the preferred orientation of a ligand (this compound) when bound to a receptor to form a stable complex. It is used to predict the binding affinity and mode of interaction between this compound and its potential protein targets. For instance, molecular docking studies have been performed to understand the interaction of related cardenolides with the Na+/K+-ATPase.

Reverse Pharmacophore Screening and Inverse Docking: These are powerful in silico techniques to identify potential molecular targets for a compound of interest. A pharmacophore model represents the essential 3D arrangement of functional groups of a molecule that are responsible for its biological activity. In reverse pharmacophore screening, a library of protein structures is screened to find potential targets that can accommodate the pharmacophore of this compound. Inverse docking involves docking this compound into the binding sites of a large number of proteins to identify those with the highest binding affinity. A study using these approaches identified Interleukin-2 inducible T cell kinase (ITK) and Interstitial collagenase (MMP1) as potential targets for this compound.

Molecular Dynamics (MD) Simulations: MD simulations provide insights into the dynamic behavior of molecules over time. They can be used to study the conformational changes that occur when this compound binds to its receptor and to calculate the binding free energy of the complex, providing a more accurate prediction of binding affinity.

Table 4: Predicted Binding Affinities of this compound to Potential Targets from In Silico Studies

Potential TargetPredicted Inhibition Constant (Ki) (kcal/mol)Predicted Binding Energy (ΔEbind) (kJ/mol)
Interleukin-2 inducible T cell kinase (ITK)-10.2-21.21
Interstitial collagenase (MMP1)-8.2-11.89

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational method that predicts the preferred orientation of one molecule (the ligand, e.g., this compound) when bound to a second (the receptor or target protein). nih.govmdpi.com This technique is instrumental in drug discovery for analyzing the interactions between a ligand and its target protein at the atomic level. nih.govmdpi.com By simulating the binding process, researchers can estimate the binding affinity, which is often represented as a docking score. nih.govmdpi.com The conformation with the most favorable energy score suggests the most stable binding mode. nih.gov

In studies of this compound, molecular docking has been employed to identify potential molecular targets. For instance, a reverse screening strategy utilized docking analysis to validate potential anticancer targets. nih.gov This research confirmed Interleukin-2 inducible T-cell kinase (ITK) and Interstitial collagenase (MMP1) as promising targets for this compound. nih.gov The docking analysis revealed significant binding affinities, suggesting strong interactions between this compound and these proteins. nih.gov

Table 1: Molecular Docking Results for this compound Against Potential Targets

Ligand Target Protein Binding Affinity (kcal/mol) Inhibition Constant (Ki)
This compound ITK -10.2 -10.2 kcal/mol
This compound MMP1 -8.2 -8.2 kcal/mol

Data sourced from a study on the identification of potential anticancer targets for calactin (B1668211), calotropin, and this compound. nih.gov

Molecular Dynamics Simulations for Binding Mechanism Elucidation

Molecular dynamics (MD) simulations provide detailed information about the fluctuations and conformational changes of proteins and ligands over time. nih.govfrontiersin.orgyoutube.com This technique allows researchers to observe the dynamic stability of a ligand-target complex, offering deeper insights than the static picture provided by molecular docking. frontiersin.orgyoutube.com MD simulations are crucial for understanding the physical basis of the structure and function of biomolecules. nih.gov

In this compound research, MD simulations complement docking studies by confirming the stability of the predicted binding poses. Following the identification of ITK as a potential target for this compound through docking, MD simulations were performed to elucidate the binding mechanism. nih.gov These simulations help to verify that the ligand remains stably bound within the active site of the target protein, validating the initial docking results and providing a more comprehensive understanding of the interaction. mdpi.comnih.gov

Reverse Pharmacophore Screening and Inverse Docking Methodologies

Reverse pharmacophore screening is a computational approach used to identify potential molecular targets for a bioactive compound. nih.govfrontiersin.org A pharmacophore model represents the essential spatial arrangement of features (e.g., hydrogen bond donors/acceptors, hydrophobic regions) a molecule must possess to interact with a specific target. openmedicinalchemistryjournal.com In reverse screening, a pharmacophore model of the compound of interest (like this compound) is used to search a database of protein structures to find potential binding partners. frontiersin.orgopenmedicinalchemistryjournal.com

This methodology, along with inverse docking, was central to a study that aimed to identify the anticancer targets of this compound. nih.gov The ligands were screened against a library of potential targets based on shape similarity and pharmacophore model matching. nih.gov The targets that were identified by both methods were then further verified using a reverse docking approach, which involves docking the specific molecule against a panel of potential protein targets. nih.govfrontiersin.org This consensus approach strengthens the confidence in the identified targets, such as ITK for this compound. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a statistical relationship between the chemical structure of a series of compounds and their biological activity. By analyzing how changes in the molecular structure (described by molecular descriptors) affect the activity, QSAR models can predict the activity of new, untested compounds.

For cardiac glycosides like this compound, QSAR models are particularly relevant for predicting potential cardiotoxicity. Regulatory bodies and researchers have developed QSAR models to predict various cardiac adverse effects, such as arrhythmia and heart failure, based on chemical structures. nih.gov These models are constructed using data from diverse sources, including drug labeling information, published literature, and postmarket surveillance data. nih.gov While specific QSAR models for this compound are not detailed in the provided search results, the established methodologies for other cardiac compounds provide a framework for assessing its potential activities and risks in a high-throughput manner. nih.gov

Computational Prediction of Biological Activities (e.g., Molinspiration, PASS Online)

Web-based computational tools offer rapid prediction of the biological activity spectra of chemical compounds based on their structure. These platforms are valuable for initial screening and prioritizing compounds for further experimental testing.

Molinspiration: This tool calculates various molecular properties (such as logP, polar surface area, and hydrogen bond donors/acceptors) and predicts bioactivity scores for different drug targets, including GPCR ligands, ion channel modulators, kinase inhibitors, and nuclear receptors. molinspiration.comnih.gov The bioactivity score indicates the potential of a compound to interact with these targets; a score greater than 0 suggests high activity, a score between -5.0 and 0.0 suggests moderate activity, and a score below -5.0 indicates inactivity. nih.gov

PASS Online (Prediction of Activity Spectra for Substances): This software predicts a wide spectrum of biological activities based on the structural formula of a compound. bmc-rm.orgsemanticscholar.org It compares the structure of the input molecule to a large training set of known bioactive compounds to predict pharmacological effects, mechanisms of action, and potential toxicity. bmc-rm.orgsemanticscholar.org The prediction results can guide further research by highlighting the most probable biological functions of a compound like this compound. bmc-rm.org

Binding Free Energy Calculations (e.g., MM/PBSA)

Calculating the binding free energy of a ligand-protein complex is crucial for accurately predicting binding affinity. Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) and Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) are popular methods for these calculations. nih.gov They are considered more accurate than molecular docking scores and less computationally intensive than alchemical free energy methods. nih.gov

The MM/PBSA method was used to estimate the binding affinities between this compound and its identified targets. nih.gov This calculation involves analyzing snapshots from an MD simulation to determine the energies of the complex, the protein, and the ligand in a solvated environment. nih.govplos.org The resulting binding free energy provides a quantitative measure of the stability of the complex.

Table 2: MM/PBSA Binding Free Energy for this compound Complexes

Ligand-Target Complex Binding Free Energy (ΔEbind) (kJ/mol)
This compound - ITK -21.21
This compound - MMP1 -11.89

Data sourced from a study on the identification of potential anticancer targets for this compound. nih.gov

Analytical and Spectroscopic Techniques for this compound Identification and Quantification

The accurate identification and quantification of this compound in biological samples and plant extracts rely on advanced analytical and spectroscopic techniques. The complexity of natural product extracts necessitates robust and sensitive methods to isolate and measure specific compounds. chemrevlett.com

High-performance liquid chromatography (HPLC) is a cornerstone technique for the separation and quantification of phytochemicals. chemrevlett.com For enhanced identification, HPLC is often coupled with mass spectrometry (MS). Recent studies have utilized Ultra-High-Performance Liquid Chromatography coupled to Quadrupole Time-of-Flight Mass Spectrometry (UHPLC/QTOF-MS) to identify this compound and other cardiac glycosides in the hairy root extracts of Calotropis procera. nih.gov This method allows for the identification of compounds based on their specific masses and fragmentation patterns. nih.gov

Spectroscopic methods are also vital for structural characterization. conservation-wiki.com Techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy, along with mass spectrometry, are used to elucidate the precise chemical structure of isolated compounds like this compound. nih.gov For quantification, spectrophotometric assays can be employed to determine the total amount of cardenolides in a sample. nih.gov

Advanced Liquid Chromatography-Mass Spectrometry (LC-MS, UHPLC-MS)

Advanced liquid chromatography coupled with mass spectrometry (LC-MS), particularly Ultra-High-Performance Liquid Chromatography (UHPLC-MS), has become an indispensable tool for the analysis of this compound and other cardiac glycosides. nih.govmdpi.com These methods offer high sensitivity and selectivity, which are crucial for identifying and quantifying these compounds in complex biological matrices and plant extracts. nih.gov The use of UHPLC allows for faster and more efficient separations compared to traditional HPLC, utilizing columns with smaller particle sizes. mdpi.comnih.gov

In the analysis of cardiac glycosides, LC is often coupled with tandem mass spectrometry (MS/MS) for definitive identification. nih.govgtfch.org Electrospray ionization (ESI) is a commonly employed ionization technique, typically operated in positive ion mode, as it effectively ionizes cardiac glycosides. nih.govgtfch.org The mass spectrometer can be run in multiple reaction monitoring (MRM) mode for targeted quantification, which enhances sensitivity and specificity by monitoring specific precursor-to-product ion transitions. gtfch.org High-resolution mass spectrometry (HRMS) systems, such as Quadrupole-Time-of-Flight (QToF) or Orbitrap, provide highly accurate mass measurements, enabling the unambiguous identification of compounds like this compound and the elucidation of their chemical formulas. nih.govresearchgate.net For instance, LC-ESI-MS/MS has been successfully used to tentatively identify this compound, along with related glycosides like calactin and uscharidin, in the leaf extract of Calotropis procera. sci-hub.st

Below is a table summarizing typical parameters used in a UHPLC-HRMS method for the analysis of cardiac glycosides, which is applicable for this compound studies.

ParameterSpecificationPurpose
Column C18 stationary phase (e.g., Waters XSelect CSH™ C18)Provides reversed-phase separation based on hydrophobicity.
Mobile Phase Gradient of water with 0.1% formic acid (A) and acetonitrile (B52724) with 0.1% formic acid (B)Achieves efficient separation of various glycosides with different polarities. nih.gov
Flow Rate 200–400 µL/minOptimal for UHPLC columns, ensuring sharp peaks and good resolution. nih.gov
Ionization Source Electrospray Ionization (ESI), positive modeEfficiently generates protonated molecules [M+H]⁺ or other adducts like [M+Na]⁺ for detection. nih.gov
Mass Analyzer Orbitrap or Quadrupole-Time-of-Flight (QToF)Provides high-resolution mass data for accurate identification and structural confirmation. nih.gov
Acquisition Mode Full scan with data-dependent MS² (ddMS²)Allows for the detection of a wide range of compounds and triggers fragmentation for structural elucidation. nih.gov

Thin Layer Chromatography (TLC) in Compound Screening

Thin Layer Chromatography (TLC) serves as a rapid, cost-effective, and widely used preliminary screening technique for identifying the presence of this compound and other cardiac glycosides in plant extracts. hilarispublisher.comanalyticaltoxicology.com It is particularly valuable for the initial qualitative analysis of multiple samples before employing more sophisticated and time-consuming methods like HPLC or LC-MS. analyticaltoxicology.compharmacognosyjournal.net The separation on a TLC plate, typically coated with silica (B1680970) gel, is based on the differential partitioning of the compounds between the stationary phase and the mobile phase. dergipark.org.tr

In studies of Calotropis species, TLC has been effectively used to separate and identify major cardiac glycosides. icm.edu.pl After developing the plate with an appropriate solvent system, the separated compounds are visualized. While some compounds may be visible to the naked eye, visualization is often enhanced by using UV light or by spraying the plate with a derivatizing agent, such as anisaldehyde-sulfuric acid reagent, followed by heating. pharmacognosyjournal.netdergipark.org.trirjet.net The retention factor (Rf value)—the ratio of the distance traveled by the compound to the distance traveled by the solvent front—is calculated and compared with that of a known standard for identification.

Research on Calotropis gigantea latex has utilized specific solvent systems to distinguish between its primary glycosides. The following table details the findings from such a TLC analysis. wjpls.org

CompoundSolvent SystemRf Value
Uscharidin Chloroform: Ethanol (B145695) (7:2.5)0.70
This compound Chloroform: Ethanol (7:2.5)0.83
Calactin Chloroform: Ethanol (7:2.5)0.96

Spectrophotometric Techniques for Compound Characterization (e.g., UV/Vis)

Spectrophotometric techniques, particularly UV-Visible (UV/Vis) spectroscopy, are fundamental methods for the characterization of compounds containing chromophores, including cardiac glycosides like this compound. wjpls.orgnih.gov The total amount of cardenolides in a sample can be determined through spectrophotometric assays that rely on the chemical conversion of the steroid or butenolide rings into colored derivatives. nih.govnih.gov

For direct characterization, the UV/Vis spectrum of a purified compound or a plant extract is recorded. The wavelengths at which maximum absorbance (λmax) occurs are characteristic of the compound's electronic structure. In the case of cardiac glycosides, the α,β-unsaturated lactone ring is a key chromophore that contributes to their UV absorption profile.

Analysis of extracts from Calotropis gigantea, known to contain this compound, has revealed distinct absorption maxima. A study using a sample prepared in ethanol identified several λmax values, indicating the presence of glycosides or alkaloids. wjpls.org These characteristic peaks can be used as a preliminary step in the identification process.

Sample SourceSolventObserved λmax (nm)
Calotropis gigantea extractEthanol217.37
Calotropis gigantea extractEthanol245.27
Calotropis gigantea extractEthanol288.55

Gene Expression and Protein Interaction Studies

Transcriptomic Profiling in Response to this compound Exposure

Transcriptomic analysis is a powerful approach to understand the cellular response to a toxic agent by providing a global snapshot of gene expression changes. nih.gov Although specific transcriptomic studies focusing solely on this compound are not extensively documented, the methodology is well-established for investigating the effects of other toxins. researchgate.netescholarship.org Such a study on this compound would involve exposing a biological system (e.g., cell cultures or a model organism) to the compound and then using techniques like RNA sequencing (RNA-seq) to quantify the abundance of all messenger RNA (mRNA) transcripts.

The primary goal is to identify differentially expressed genes (DEGs)—genes that are significantly up- or down-regulated in response to this compound exposure compared to an untreated control. nih.gov Subsequent bioinformatic analysis of these DEGs can reveal the biological pathways and cellular processes that are perturbed by the toxin. For instance, exposure to toxins often leads to changes in the expression of genes involved in stress response, inflammation, apoptosis (programmed cell death), and xenobiotic metabolism. nih.govnih.gov A transcriptomic study could therefore elucidate the molecular mechanisms of this compound's cytotoxicity by identifying the specific genetic pathways it activates or represses.

Potential FindingBiological ImplicationExample Genes
Upregulation of Stress Response Genes Cellular defense against toxic insult and damage.HSP70, SOD1
Activation of Apoptosis Pathways Induction of programmed cell death as a result of cellular damage.CASP3, BAX
Alteration of Immune Response Genes Modulation of inflammatory pathways.TNF-α, IL-6
Downregulation of Metabolic Genes Disruption of normal cellular metabolism and energy production.Genes in the glycolysis or TCA cycle pathways

Proteomic Analysis of this compound-Treated Biological Systems

Proteomics complements transcriptomics by directly studying the changes in the protein landscape of a biological system following exposure to a compound like this compound. nih.gov Since proteins are the functional molecules of the cell, proteomic analysis provides direct insights into the cellular response to a toxicant. The most common technique involves using liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify and quantify thousands of proteins in a sample. nih.govnih.gov

In a typical experiment, cells or tissues treated with this compound would be compared to untreated controls. Proteins would be extracted, digested into smaller peptides, and analyzed by LC-MS/MS. This allows for the identification of differentially expressed proteins (DEPs). nih.govnih.gov An increase or decrease in the abundance of specific proteins can reveal the cellular mechanisms affected by this compound. For example, studies on other toxins have shown changes in proteins related to the immune response, lipid metabolism, blood coagulation, and cardiac contractility. nih.govnih.gov Such an approach for this compound would likely reveal alterations in proteins associated with its known mechanism of inhibiting the Na+/K+-ATPase pump and downstream cellular events.

The following table illustrates the types of protein changes that could be expected from a proteomic analysis of a biological system treated with this compound.

Protein CategoryPotential Change upon this compound TreatmentFunctional Consequence
Heat Shock Proteins UpregulationCellular stress response to protein misfolding and damage.
Apoptotic Proteins Upregulation (e.g., Caspases)Execution of programmed cell death.
Cytoskeletal Proteins Downregulation / ModificationDisruption of cell structure and integrity.
Metabolic Enzymes DownregulationImpairment of cellular energy production.
Ion Transport Proteins Altered expression/localizationDisruption of cellular ion homeostasis.

Protein-Protein Interaction (PPI) Network Analysis and Core Interaction Identification

Protein-Protein Interaction (PPI) network analysis is a systems biology approach used to understand how the proteins targeted by a compound like this compound function within the broader context of the cellular machinery. nih.govyoutube.com Proteins rarely act in isolation; they form complex interaction networks to carry out biological functions. nih.gov By analyzing these networks, researchers can identify key proteins and pathways that are critical to the toxin's effect.

The analysis begins by identifying the direct protein targets of this compound. For cardiac glycosides, the primary target is the Na+/K+-ATPase pump. wikipedia.orgcvpharmacology.com Using this information, a PPI network can be constructed using databases that contain experimentally verified and predicted protein interactions. This network includes the primary target and its direct and indirect interacting partners.

Topological analysis of the network helps to identify "hub" proteins (highly connected nodes) and "bottleneck" proteins (nodes that connect different clusters), which often play crucial roles in the network's function. researchgate.netnih.gov Identifying these core interaction proteins can reveal previously unknown pathways affected by this compound and may suggest new secondary targets. This approach allows for a holistic understanding of the toxin's impact, moving beyond a single target to a network-level perspective. nih.gov

ComponentDescriptionExample/Role in this compound Study
Primary Target The protein to which the compound directly binds.Na+/K+-ATPase (alpha subunit).
First-Order Interactors Proteins that directly interact with the primary target.e.g., Src kinase, Ankyrin. These could mediate downstream signaling.
PPI Network A map of all interactions centered around the target protein.Visualizes the pathways affected by Na+/K+-ATPase inhibition.
Hub Proteins Highly connected proteins within the network.May represent critical nodes whose disruption has widespread cellular effects.
Core Interaction Pathways Biological pathways significantly enriched within the network.Could include calcium signaling, cell adhesion, and apoptosis pathways.

Structure Activity Relationship Sar Studies of Calotoxin and Analogues

Identification of Core Structural Features Influencing Calotoxin's Biological Activity

This compound belongs to the cardenolide family of steroids, and its fundamental biological activity is dependent on a well-defined set of structural components. These core features are the hallmark of most active cardenolides and are essential for binding to the Na+/K+-ATPase pump.

The essential structural framework for this compound's activity includes:

A Steroidal Nucleus: The rigid tetracyclic steroid core serves as the scaffold for the entire molecule. The specific stereochemistry of the ring junctions, particularly the cis-fusion of the A/B and C/D rings and trans-fusion of the B/C rings, is critical for conferring the correct three-dimensional shape required for receptor binding.

An Unsaturated Butyrolactone Ring: A five-membered unsaturated lactone ring is attached at the C-17 position of the steroid nucleus. researchgate.net This feature is a defining characteristic of cardenolides and is indispensable for their biological activity. The electrophilic nature of the double bond in the lactone ring is thought to play a role in the interaction with the enzyme target.

A Sugar Moiety at C-3: The presence of a glycosidic linkage at the C-3 position of the steroid's A-ring is a critical determinant of the compound's pharmacokinetic and pharmacodynamic properties. researchgate.netnih.gov This sugar component significantly influences the molecule's solubility, cell permeability, and binding affinity to the Na+/K+-ATPase.

These three components—the steroid scaffold, the C-17 lactone, and the C-3 sugar—collectively form the pharmacophore essential for the biological effects of this compound and related cardiac glycosides.

Role of Glycosidic Moieties in Modulating Activity

The sugar portion of this compound, or the glycosidic moiety, is not merely a passive component but plays an active role in modulating the compound's biological profile. Research comparing glycosidic cardenolides with their non-glycosidic counterparts (aglycones) has consistently highlighted the importance of the sugar for enhanced activity.

The nature of the sugar itself is also a key factor. SAR analyses have revealed that the size of the sugar ring can influence inhibitory strength. researchgate.net

Key Findings on Glycosidic Moieties:

Enhanced Potency: The presence of the sugar moiety generally increases the cytotoxic and enzyme-inhibitory activity compared to the aglycone.

Ring Size: Cardenolides with six-membered ring sugar groups tend to display stronger inhibitory activity than those with five-membered ring sugars. researchgate.net

These findings underscore the crucial role of the glycosidic component in optimizing the interaction of this compound with its biological target.

Impact of Steroidal Nucleus Modifications on Efficacy

The steroidal nucleus of this compound is a rigid and complex structure where even minor modifications can lead to significant changes in biological activity. The specific arrangement and type of functional groups on this scaffold are critical for maintaining the optimal conformation for binding to the Na+/K+-ATPase.

While extensive modification studies specifically on the this compound nucleus are limited, general SAR principles for cardenolides can be applied. The cis-trans-cis arrangement of the A/B/C/D rings is considered vital. Alterations to this stereochemistry typically result in a dramatic loss of activity. Furthermore, the introduction or removal of hydroxyl groups at various positions on the steroid core can modulate the compound's polarity and its ability to form hydrogen bonds with the receptor, thereby affecting binding affinity.

Investigation of Specific Substituents and their Contribution to Activity

The potency of this compound is fine-tuned by the presence of specific functional groups at various positions on its cardenolide structure. SAR studies have identified several key substituents that either enhance or diminish its cytotoxic effects.

A crucial feature is the substitution at the C-10 position of the steroid nucleus. The presence of a formyl group (an aldehyde, -CHO) or a methyl-hydroxyl group at this position has been shown to enhance cytotoxicity. researchgate.net In this compound, the C-19 carbon is oxidized to an aldehyde, which is part of this C-10 formyl functionality.

Conversely, hydroxyl (-OH) groups at certain positions on the sugar moiety or the steroid nucleus can decrease activity. Specifically, the presence of a hydroxyl group at the C-4' position of the sugar or at the C-16 position of the steroid nucleus has been correlated with reduced cytotoxicity. researchgate.net

The following table summarizes the influence of these specific substituents on the biological activity of cardenolides like this compound.

Substituent PositionFunctional GroupImpact on CytotoxicityReference
C-10Formyl (-CHO) or Methyl-hydroxylEnhances researchgate.net
C-19Aldehyde (as part of C-10 formyl)Enhances researchgate.net
C-4' (Sugar)Hydroxyl (-OH)Decreases researchgate.net
C-16 (Steroid)Hydroxyl (-OH)Decreases researchgate.net

These findings demonstrate that the biological activity of this compound is highly dependent on a precise arrangement of functional groups that govern its electronic and steric properties, thereby influencing its interaction with the Na+/K+-ATPase binding site.

Rational Design Principles for Synthetic this compound Analogues

The goal of rational drug design is to develop new molecules with improved therapeutic properties, such as increased potency, higher selectivity, and lower toxicity. The SAR data for this compound and other cardenolides provide a foundation for designing novel synthetic analogues.

Key principles for the rational design of this compound analogues include:

Preservation of the Pharmacophore: Any new analogue must retain the essential core features: the specific steroid stereochemistry, the C-17 unsaturated lactone ring, and a C-3 sugar moiety.

Modification of Key Substituents: Based on SAR findings, potency can be enhanced by ensuring the presence of a formyl or similar electron-withdrawing group at C-10. Conversely, removing activity-diminishing groups like the C-4' and C-16 hydroxyls could be a viable strategy.

Bioisosteric Replacement: Functional groups known to be associated with toxicity could be replaced with bioisosteres—substituents that retain the desired biological activity but have a different physical or chemical profile, potentially leading to a better safety profile.

Example in a Related Cardenolide: A successful application of these principles is seen in the development of UNBS1450. This compound was synthesized through the chemical modification of 2”-oxovoruscharin, a cardenolide extracted from C. procera. The resulting analogue, UNBS1450, exhibits more potent anti-proliferative activity and lower toxicity, and it is a powerful inhibitor of the sodium pump. researchgate.net This successful modification highlights the potential of rational design to create superior therapeutic agents from natural product scaffolds.

By applying these principles, medicinal chemists can systematically engineer novel this compound analogues, aiming to optimize the balance between therapeutic efficacy and safety.

Biosynthetic Pathways and Metabolic Fate of Calotoxin

Proposed Biosynthetic Routes for Calotoxin (e.g., analogy to digitoxin biosynthesis)

The complete biosynthetic pathway of this compound has not been fully elucidated; however, it is widely believed to follow a route analogous to that of more extensively studied cardenolides, such as digitoxin. wikipedia.org The biosynthesis of cardenolides in plants is a complex process that begins with a sterol precursor, which is also a building block for steroidal alkaloids. wikipedia.org

Two primary pathways are proposed for the conversion of the initial sterol into the cardenolide aglycone (or genin): wikipedia.org

The Pregnane Pathway: This route is considered a major contributor to cardenolide biosynthesis. It is thought that a plant equivalent of the mitochondrial cytochrome P450 enzyme (similar to CYP11A in humans) catalyzes the conversion of pregnenolone to progesterone. wikipedia.org Progesterone is then further metabolized by the enzyme progesterone 5β-reductase to form 5β-Pregnane-3,20-dione, a key intermediate on the path to the final genin. wikipedia.org

The Norcholanic Acid Pathway: Less is understood about this alternative route, but it also utilizes progesterone 5β-reductases to process sterol precursors. wikipedia.org

While the initial steps to produce the genin may be similar, the biosynthesis of this compound diverges significantly from that of digitoxin. The aglycone precursor for this compound is calotropagenin. wikipedia.org A key structural difference is that cardiac glycosides isolated from the Asclepiadaceae family, including this compound, typically feature a trans-junction of the A/B steroid rings, whereas digitoxin has a cis-fused junction. rsc.org Furthermore, the attachment of the sugar moiety in this compound is unique. Unlike digitoxin, where the sugar is linked at the 3β-hydroxyl group, this compound features a double linkage between the steroid's 2α- and 3β-positions and the sugar, forming a stable 1,4-dioxane ring. rsc.org The precise mechanisms for the formation of calotropagenin and its subsequent glycosylation to form this compound remain poorly studied. wikipedia.org

Enzymatic Machinery Involved in this compound Biosynthesis

Drawing from the analogy with digitoxin biosynthesis, several key enzyme families are implicated in the formation of this compound. Progesterone 5β-reductases (P5βR) are critical for modifying the steroid nucleus, and plant-based cytochrome P450 enzymes are presumed to be involved in the initial steps of converting pregnenolone to progesterone. wikipedia.org

More direct evidence comes from transcriptomic studies of Calotropis gigantea, a plant known to produce this compound and related compounds. When the production of cardiac glycosides was induced using methyl jasmonate, a significant upregulation of specific genes was observed. Among these, the genes encoding for squalene monooxygenase (SMO) and sterol delta-7 reductase (DWF5) showed the highest increase in expression, with 43-fold and 22.2-fold upregulation, respectively. researchgate.net These enzymes are crucial in the early stages of the steroid biosynthesis pathway, which provides the foundational structure for all cardenolides. This suggests their pivotal role in supplying the necessary precursors for this compound synthesis.

Genetic Basis for Biosynthetic Pathway Elucidation

The specific genes and regulatory networks controlling this compound biosynthesis are not yet fully identified. However, advances in genomics and transcriptomics are providing valuable insights. A common strategy for elucidating the genetic basis of secondary metabolite production involves identifying biosynthetic gene clusters (BGCs), where genes encoding the enzymes for a specific pathway are physically co-located on a chromosome. nih.govresearchgate.net

For this compound and related cardenolides, a key study on Calotropis gigantea utilized transcriptomics to identify candidate genes. By analyzing gene expression in response to an elicitor (methyl jasmonate), researchers identified 12 transcripts involved in steroid and cardenolide biosynthetic pathways that were significantly upregulated. researchgate.net The prominent upregulation of genes for squalene monooxygenase and sterol delta-7 reductase points to these as critical control points in the pathway. researchgate.net This approach of combining elicitor-induced gene expression analysis with genome-wide sequencing is a powerful tool for pinpointing the specific genetic machinery responsible for producing complex molecules like this compound.

Degradation and Biotransformation Pathways in Biological Systems

Specific metabolic pathways for the degradation and biotransformation of this compound within biological systems are not well-documented. However, general principles of toxicokinetics and xenobiotic metabolism provide a framework for its likely fate. When a toxin like this compound enters an organism, it undergoes a series of processes often summarized by the acronym ADME (Absorption, Distribution, Metabolism, and Excretion). azolifesciences.com

Metabolism, or biotransformation, primarily occurs in the liver and is designed to convert lipophilic (fat-soluble) compounds into more hydrophilic (water-soluble) metabolites that can be easily excreted, typically in urine or feces. azolifesciences.com This process generally involves two phases:

Phase I Reactions: These introduce or expose functional groups (e.g., -OH, -NH2, -SH) on the toxin. This is often accomplished by the cytochrome P450 family of enzymes. azolifesciences.com

Phase II Reactions: These involve the conjugation of the modified toxin with endogenous molecules (e.g., glucuronic acid, sulfate, glutathione) to further increase water solubility.

While the specific metabolites of this compound have not been characterized, studies on animals poisoned with Calotropis procera latex show severe pathological changes in the liver, kidneys, and other organs, which are correlated with metabolic alterations in the serum. nih.gov This indicates that the compound is indeed being metabolized and that the parent compound or its metabolites interact with and damage these tissues. The biotransformation process can sometimes result in metabolites that are more toxic than the original compound. azolifesciences.com

In Vitro Production Strategies for this compound and Related Cardenolides (e.g., Hairy Root Cultures)

The production of high-value secondary metabolites from plants can be limited by slow growth and environmental variability. In vitro production strategies offer a controlled and sustainable alternative. Hairy root culture is a particularly effective technique for producing compounds synthesized in roots. nih.govnih.gov

Hairy root cultures are established by infecting plant tissues (explants) with the soil bacterium Agrobacterium rhizogenes. nih.gov This bacterium transfers a piece of its DNA (T-DNA) into the plant's genome, causing the prolific growth of highly branched, genetically stable roots that can be cultivated in a sterile, hormone-free liquid medium. nih.govmdpi.com

Research has demonstrated the successful establishment of hairy root cultures from Calotropis procera, a natural source of this compound. researchgate.netresearchgate.net

Induction: A high frequency of transformation was achieved using Agrobacterium rhizogenes strain A4 on leaf explants. researchgate.net

Growth: The resulting hairy roots showed rapid, plagiotropic (growing at an angle) growth on a hormone-free B5 medium. researchgate.net

Production: Critically, analysis of these hairy root cultures confirmed the presence of ten different cardiac glycosides, including this compound . researchgate.net

This technology holds significant promise for the sustainable production of this compound. The output of these cultures can be further enhanced by the application of "elicitors," which are substances that stimulate the plant's defense responses and, consequently, the production of secondary metabolites. researchgate.net

Emerging Research Directions and Interdisciplinary Perspectives on Calotoxin

Integration of Multi-Omics Data for Systems-Level Understanding

A holistic, systems-level understanding of calotoxin's biosynthesis, mechanism of action, and cellular impact requires the integration of multiple "omics" disciplines. This approach moves beyond single-data-point analysis to create a comprehensive picture of the molecular landscape.

Genomics : The foundation for understanding this compound production lies within the genome of its source, primarily Calotropis gigantea and Calotropis procera. High-quality de novo genome assemblies for these species are now available, providing a critical resource for identifying the genes involved in the cardenolide biosynthesis pathway. nih.govresearchgate.netspringernature.comnih.gov By elucidating the complete genetic blueprint, researchers can pinpoint the enzymes and regulatory networks responsible for synthesizing this compound's C23 steroid backbone and its unique chemical modifications. nih.gov This genomic data is essential for future efforts to engineer the production of this compound in heterologous systems, which could provide a more sustainable and controlled source for pharmaceutical use. nih.govresearchgate.net

Transcriptomics : Transcriptomic analysis, the study of the complete set of RNA transcripts, offers a dynamic view of which genes are actively expressed under specific conditions. Studies on Calotropis procera have utilized transcriptomics to understand the plant's response to environmental stressors like salt and drought. nih.gov This approach can be leveraged to investigate how different stimuli affect the expression of genes in the this compound biosynthetic pathway, potentially leading to methods for enhancing its production. Furthermore, applying transcriptomics to human cells treated with this compound can reveal the full spectrum of genes whose expression is altered, providing deep insights into the compound's cellular targets and downstream signaling cascades. nih.gov

Proteomics : Proteomics, the large-scale study of proteins, is crucial for identifying the direct molecular targets of this compound and understanding the cellular response to its presence. While specific proteomic studies on this compound's action are emerging, the methodology has been successfully applied to other toxins to identify protein expression changes and post-translational modifications. nih.govmdpi.com In silico proteomic analyses of Calotropis gigantea have begun to identify peptides with therapeutic potential. nih.gov Future quantitative proteomic studies on cells exposed to this compound could map the protein interaction networks and cellular processes that are disrupted, moving beyond its known interaction with Na+/K+-ATPase to uncover novel mechanisms of action. mdpi.commdpi.com

Metabolomics : As the downstream readout of genomic and proteomic activity, metabolomics provides a snapshot of the small-molecule metabolites within a biological system. nih.gov Metabolomic analyses of Calotropis species have identified shifts in metabolite accumulation in response to stress, which can be correlated with transcriptomic data to build integrated models of plant metabolism. nih.gov In the context of this compound's effects, untargeted metabolomics is a powerful tool for generating hypotheses on its mode of action by identifying metabolic pathways that are perturbed upon exposure. nih.gov This can reveal previously unknown cellular dysfunctions and potential biomarkers of toxicity or efficacy.

Leveraging Artificial Intelligence and Machine Learning in this compound Discovery

Comparative Molecular Pharmacology of this compound with Other Natural Products

To fully understand the unique pharmacological properties of this compound, it is essential to compare it with other structurally or functionally related natural products.

Comparison with other Cardenolides : this compound belongs to the cardenolide family of cardiac glycosides, which includes well-known drugs like digoxin and other natural toxins like ouabain (B1677812) and its sister compounds, calactin (B1668211) and calotropin (B1668234). wikipedia.orgnih.gov A primary mechanism of action for this class is the inhibition of the Na+/K+-ATPase enzyme. nih.gov Comparative studies show that this compound, calotropin, and frugoside (B1209331) exhibit similar IC50 values for Na+/K+-ATPase inhibition. nih.gov Molecular docking studies suggest that these compounds bind to a specific cavity on the enzyme, but structural differences can lead to variations in binding affinity and inhibitory mechanisms. nih.gov

Comparison of Biosynthetic Pathways : The biosynthesis of calotropin, which shares the same calotropagenin precursor as this compound, is thought to be similar to that of digitoxin. wikipedia.org Both pathways are believed to start from a sterol precursor and proceed through pregnane intermediates. nih.gov Comparative analysis of the genomes and transcriptomes of Calotropis and Digitalis (the source of digitoxin) could reveal conserved and divergent enzymatic steps, offering insights into the evolution of cardenolide diversity.

Comparison with Non-Cardenolide Inhibitors : Recent research has identified potential new targets for this compound, such as Interleukin-2 inducible T-cell kinase (ITK). ingentaconnect.combenthamdirect.com In comparative studies, the binding energy of this compound with ITK was found to be more favorable than that of the standard inhibitor staurosporine (B1682477), suggesting it could be a potent lead molecule for developing novel ITK inhibitors. ingentaconnect.comeurekaselect.com Such comparisons are crucial for positioning this compound within the broader landscape of enzyme inhibitors and identifying its unique therapeutic potential.

CompoundTarget EnzymeComparative Binding Energy (ΔEbind) / ActivityReference Compound
This compound Na+/K+-ATPaseSimilar IC50 valuesCalotropin, Frugoside nih.gov
This compound ITK-21.21 kJ/molSunitinib (B231) (-15.03 kJ/mol), Staurosporine (-21.09 kJ/mol) ingentaconnect.comeurekaselect.com
This compound MMP1-11.89 kJ/molBatimastat (B1663600) (-21.07 kJ/mol) benthamdirect.comresearchgate.net
CalotropinNa+/K+-ATPaseIC50: 0.27 µMOuabain (IC50: 0.12 µM) nih.gov
CalactinITK-29.18 kJ/molSunitinib (-15.03 kJ/mol), Staurosporine (-21.09 kJ/mol) ingentaconnect.comeurekaselect.com

Conceptual Frameworks for Novel Target Identification and Validation

While the Na+/K+-ATPase is the canonical target of cardenolides, the full spectrum of this compound's molecular interactions is likely more complex. Identifying these off-targets or novel primary targets is key to understanding its polypharmacology and potential for new therapeutic applications. Modern drug discovery employs several conceptual frameworks for this purpose.

One powerful approach is reverse screening or target fishing , which uses computational methods to screen a ligand against a large database of potential protein targets. ingentaconnect.combenthamdirect.com This strategy was successfully used to identify potential novel anticancer targets for this compound. ingentaconnect.combenthamdirect.com The process involved screening this compound based on pharmacophore model matching and shape similarity against a library of proteins. benthamdirect.com This computational screening yielded Interleukin-2 inducible T-cell kinase (ITK) and Interstitial collagenase (MMP1) as high-probability targets. ingentaconnect.combenthamdirect.comresearchgate.net These computationally identified targets are then subjected to experimental validation, a crucial step to confirm the predicted interaction. This framework, which moves from the compound to the target, is highly efficient for repurposing known natural products and uncovering new mechanisms of action. frontiersin.org

Advanced In Silico Modeling for Predictive Pharmacology of this compound

In silico modeling has become an indispensable tool in pharmacology, allowing researchers to predict and analyze molecular interactions before undertaking costly and time-consuming laboratory experiments. For this compound, these computational techniques are providing unprecedented insights.

Q & A

Basic Research Questions

Q. How can researchers isolate and purify Calotoxin from natural sources while ensuring structural integrity?

  • Methodological Answer : Isolation typically involves solvent extraction (e.g., methanol/water mixtures) followed by chromatographic techniques (e.g., reverse-phase HPLC). Structural integrity is validated via mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. Purity must be confirmed using endotoxin-free protocols, particularly for in vivo studies, to avoid immune system interference .

Q. What experimental controls are essential for validating this compound’s bioactivity in vitro?

  • Methodological Answer : Include positive controls (e.g., known ion channel inhibitors for neurotoxicity studies) and negative controls (vehicle-only treatments). Dose-response curves should be replicated across ≥3 independent experiments to account for batch variability. Use cell viability assays (e.g., MTT) to distinguish cytotoxic effects from specific bioactivity .

Q. How should researchers address variability in this compound’s potency across different biological models?

  • Methodological Answer : Standardize experimental conditions (e.g., temperature, pH, cell passage number) and validate model suitability using benchmark compounds. Statistical methods like ANOVA with post-hoc tests can identify confounding variables. Cross-validate findings in at least two distinct models (e.g., primary neurons vs. immortalized cell lines) .

Advanced Research Questions

Q. What strategies resolve contradictions in this compound’s reported mechanisms of action across studies?

  • Methodological Answer : Perform meta-analyses to identify common confounders (e.g., differences in assay sensitivity or compound purity). Use orthogonal techniques (e.g., electrophysiology for ion channel effects and calcium imaging for downstream signaling) to corroborate findings. Prioritize studies with transparently documented quality-control data .

Q. How can computational modeling enhance the design of this compound derivatives with improved selectivity?

  • Methodological Answer : Employ molecular docking (e.g., AutoDock Vina) to predict binding affinities to target receptors. Validate predictions via site-directed mutagenesis and functional assays. Use quantitative structure-activity relationship (QSAR) models to optimize pharmacokinetic properties, such as blood-brain barrier permeability .

Q. What protocols ensure reproducibility in this compound’s in vivo toxicity studies?

  • Methodological Answer : Adopt the ARRIVE guidelines for animal research, including detailed reporting of dosing regimens, animal strains, and endpoints. Use blinded assessments for histopathology and behavioral outcomes. Publish raw data and statistical code in open-access repositories to facilitate replication .

Data Analysis and Reporting

Q. How should researchers analyze conflicting data on this compound’s environmental persistence?

  • Methodological Answer : Compare degradation rates under controlled conditions (e.g., UV exposure, microbial activity) using LC-MS/MS. Apply kinetic models (e.g., first-order decay) to quantify half-life variability. Disclose measurement uncertainties and limit of detection (LOD) values in metadata .

Q. What frameworks are recommended for synthesizing fragmented literature on this compound’s ecological impacts?

  • Methodological Answer : Use systematic review tools like PRISMA to map evidence gaps. Categorize studies by ecosystem type (e.g., aquatic vs. terrestrial) and experimental scale (lab vs. field). Integrate data via narrative synthesis or meta-regression, highlighting methodological disparities .

Comparative Analytical Techniques for this compound Characterization

Technique Application Key Parameters References
HPLC-MS Purity assessmentRetention time, m/z ratios
Patch-clamp Ion channel modulationCurrent amplitude, inactivation kinetics
Isothermal Titration Calorimetry Binding affinity measurementΔH (enthalpy), Kd (dissociation constant)

Key Considerations for Methodological Rigor

  • Ethical Compliance : Adhere to institutional guidelines for toxin handling and disposal, especially for high-risk in vivo work .
  • Data Transparency : Share raw spectra, chromatograms, and statistical analyses via platforms like Zenodo or Figshare .
  • Peer Review : Pre-submission peer review using tools like Peer Community In to identify methodological weaknesses .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Calotoxin
Reactant of Route 2
Calotoxin

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.